molecular formula C28H28FN3O4 B609678 NTRC-844 CAS No. 1811503-67-9

NTRC-844

Cat. No.: B609678
CAS No.: 1811503-67-9
M. Wt: 489.5 g/mol
InChI Key: CFHHPKGFMMIMOJ-UHFFFAOYSA-N
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Description

NTRC-844 is a potent and selective nonpeptide antagonist of the neurotensin receptor type 2 (NTS2), identified with a binding affinity (Ki) of 23 nM and demonstrating over 100-fold selectivity for NTS2 over the NTS1 receptor . This selective antagonism makes it a critical research tool for investigating the NTS2 receptor's role in central nervous system processes. Studies suggest that this compound exhibits in vivo activity, and its identification has helped reveal that NTS2-mediated analgesia in the thermal tail-flick model is not linked to the calcium mobilization signaling pathway . The compound has an EC50 of 238 nM in functional assays and plays an important role in analgesic animal research, providing valuable insights into pain mechanisms . This compound has the molecular formula C28H28FN3O4 and a molecular weight of 489.54 g/mol . Its chemical name is 2-(([1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl)amino)tricyclo[3.3.1.1^{3,7}]decane-2-carboxylic acid . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1811503-67-9

Molecular Formula

C28H28FN3O4

Molecular Weight

489.5 g/mol

IUPAC Name

2-[[1-(4-fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

InChI

InChI=1S/C28H28FN3O4/c1-36-25-5-3-2-4-22(25)24-15-23(31-32(24)21-8-6-20(29)7-9-21)26(33)30-28(27(34)35)18-11-16-10-17(13-18)14-19(28)12-16/h2-9,15-19H,10-14H2,1H3,(H,30,33)(H,34,35)

InChI Key

CFHHPKGFMMIMOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC4(C5CC6CC(C5)CC4C6)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NTRC-844;  NTRC844;  NTRC 844

Origin of Product

United States

Molecular and Receptor Interaction Profiles of Ntrc 844

Binding Affinity and Selectivity for Neurotensin (B549771) Receptor Type 2

The interaction of NTRC-844 with neurotensin receptors has been quantitatively assessed to determine its potency and selectivity. These studies are crucial for understanding the compound's specific effects on the neurotensin system.

Quantitative Assessment of this compound Binding to NTS2

This compound has been reported as a potent ligand for the neurotensin receptor type 2 (NTS2). Quantitative binding studies have determined its affinity for this receptor. Specifically, this compound exhibits a reported Ki value of 23 nM for the NTS2 receptor. probechem.com In functional assays, such as the FLIPR assay, this compound has shown an EC50 of 238 nM, further indicating its activity at NTS2. medchemexpress.eumedchemexpress.commedchemexpress.com

Table 1: Binding and Functional Data for this compound at NTS2

ReceptorAssay TypeValueUnitReference
NTS2Binding (Ki)23nM probechem.com
NTS2Functional (EC50)238nM medchemexpress.eumedchemexpress.commedchemexpress.com

Comparative Binding Profiles with NTS1 and Other GPCRs

A key characteristic of this compound is its selectivity for NTS2 over the neurotensin receptor type 1 (NTS1). Studies have demonstrated that this compound possesses approximately 100-fold selectivity for the NTS2 receptor compared to the NTS1 receptor. probechem.com Some research indicates no binding activity at the NTS1 receptor up to concentrations of 30 μM for related NTS2 selective compounds, suggesting a significant margin of selectivity. acs.org While the selectivity profile against a broad panel of other GPCRs is not extensively detailed in the provided information, its characterization as a selective NTS2 ligand highlights its preferential interaction within the neurotensin receptor family. probechem.commedchemexpress.eumedkoo.com

Table 2: Selectivity of this compound (Comparative Binding)

ReceptorSelectivity Ratio (vs. NTS1)Reference
NTS2~100-fold selective probechem.com

Species-Specific Binding Characteristics of this compound (e.g., Rat vs. Human NTS2)

Research on this compound has primarily identified it as a selective antagonist for the rat neurotensin receptor type 2 (NTS2). medchemexpress.commedkoo.comresearchgate.net This suggests that its binding characteristics may show species-specific differences between rat and human NTS2 receptors. While direct comparative binding data for this compound on both rat and human NTS2 is not explicitly provided in detail, one study noted a significant bias between rat and human NTS2 binding for a related compound (compound 9). researchgate.net This highlights the potential for variations in the interaction of NTS2 ligands across species.

Ligand-Receptor Interaction Dynamics

The nature of this compound's interaction with the NTS2 receptor defines its pharmacological action. Studies have characterized it as an antagonist and explored aspects of its mechanism.

Pharmacological Characterization of this compound as an Antagonist

This compound is consistently characterized as a selective antagonist of the neurotensin receptor type 2 (NTS2). probechem.commedchemexpress.eumedchemexpress.commedchemexpress.commedkoo.comtargetmol.com This means that it binds to the NTS2 receptor and inhibits the effects of endogenous agonists, such as neurotensin. Its identification as an antagonist is based on its ability to block NTS2-mediated signaling or functional responses in experimental settings. researchgate.netnih.gov For instance, coadministration of this compound has been shown to abolish the effects mediated by NTS2 agonists in animal models. researchgate.net

Investigation of Competitive vs. Non-Competitive Antagonism Mechanisms

The mechanism by which this compound exerts its antagonist effect, specifically whether it is competitive or non-competitive, has been investigated in the context of NTS2 ligand interactions. In certain functional assays, such as the FLIPR assay, the endogenous ligand neurotensin and related NTS2 antagonists like NTRC-824 have demonstrated insurmountable antagonist activity against a reference agonist. acs.org Insurmountable antagonism can suggest a non-competitive mechanism, such as allosteric modulation or irreversible binding, where increasing concentrations of the agonist cannot fully overcome the antagonist's effect. acs.org However, the identification of the first competitive nonpeptide antagonists in the NTS2 FLIPR assay indicates that competitive antagonism is also possible at this receptor, depending on the compound structure. patsnap.com While the provided information characterizes this compound as a selective antagonist for rat NTS2 medchemexpress.commedkoo.comresearchgate.net, the specific details regarding whether its antagonism is competitive or non-competitive in all assay systems are not explicitly stated. The observation of insurmountable antagonism for related compounds in functional assays provides context for the complexity of NTS2 ligand interactions. acs.org

Structural Insights into this compound Binding Site on NTS2

Understanding the structural basis of this compound's selective interaction with NTS2 is crucial for elucidating its mechanism of action. While detailed atomic-resolution structural data of this compound bound specifically to NTS2 may not be extensively available in public databases, research on neurotensin receptors and their ligands provides valuable insights into the potential binding characteristics.

Neurotensin receptors, including NTS1 and NTS2, are G protein-coupled receptors (GPCRs) that bind the peptide neurotransmitter neurotensin. Studies on the binding of neurotensin and other ligands to these receptors have shed light on important residues and regions involved in recognition and selectivity. For instance, the presence of a free carboxylic acid group in ligands is known to be important for binding to NTS2 (and NTS1), likely forming an ionic interaction with an arginine residue in the receptor. acs.org

Selectivity between NTS1 and NTS2 can be influenced by specific structural features of ligands and differences in the receptor binding pockets. For example, the absence of binding of certain neurotensin analogs to NTS1 suggests a significant role for residues like Arg212 in extracellular loop 2 (ECL2) of NTS1 in ligand binding. tocris.com Modifications to the C-terminal amino acid, such as the removal of Leu13 from neurotensin, have been shown to potentially improve selectivity towards NTS2. tocris.comacs.org Similarly, alterations at position 12 (e.g., replacement of Ile12 with Leu) and modifications to Tyr11 in neurotensin hybrids have been demonstrated to impact selectivity, favoring NTS2 binding. tocris.comacs.orguni.lu

Given that this compound is a selective NTS2 antagonist with significantly lower affinity for NTS1, its binding to NTS2 is likely mediated by interactions that are favored by the NTS2 binding site compared to that of NTS1. This selectivity implies that this compound either forms specific contacts with residues unique to the NTS2 binding pocket or avoids unfavorable interactions that would occur in the NTS1 binding site, potentially involving regions analogous to those identified in studies with neurotensin and its analogs, such as differences in extracellular loops or specific transmembrane regions that accommodate the non-peptide structure of this compound. Further structural studies, such as co-crystallography or advanced computational modeling of this compound bound to NTS2, would provide more precise details about the specific residues and types of interactions that govern its high affinity and selectivity for NTS2.

Mechanistic Investigations of Ntrc 844 Action at the Cellular and Subcellular Levels

Modulation of Intracellular Signaling Pathways by NTRC-844

Neurotensin (B549771) receptors, including NTS2, are known to be G protein-coupled receptors (GPCRs) medchemexpress.commedchemexpress.compatsnap.com. GPCRs typically modulate intracellular signaling pathways upon ligand binding, often involving G protein coupling and downstream cascades.

Analysis of G Protein Coupling and Downstream Cascades

Neurotensin receptors, as GPCRs, are involved in neuronal signaling through their association with G proteins medchemexpress.commedchemexpress.compatsnap.com. Activation of these receptors can trigger various downstream cascades. Research indicates that this compound acts as a selective antagonist for NTS2 nih.govmedchemexpress.commedkoo.com. Studies investigating the effects of neurotensin (NT) and its receptors on inhibitory synaptic transmission in the oval bed nucleus of the stria terminalis (ovBNST) have utilized this compound to differentiate the roles of NTR1 and NTR2. In these studies, this compound (at a concentration of 100nM) did not significantly alter the cell responses to bath-applied NT, suggesting that the observed long-term potentiation of GABAergic transmission (LTPGABA) induced by NT was primarily mediated by NTR1, not NTR2 biorxiv.orgnih.gov. This indicates that this compound effectively blocks signaling specifically through the NTS2 pathway in this context, without significantly impacting NTR1-mediated G protein signaling involved in this particular response biorxiv.orgnih.gov.

Evaluation of Calcium Mobilization Responses in the Presence of this compound

Calcium mobilization is a common downstream effect of GPCR activation, including some neurotensin receptors nih.govpatsnap.compatsnap.com. Studies using the FLIPR assay, which measures calcium mobilization, have been employed to evaluate the activity of NTS2 compounds. Research on this compound has indicated that its designation in the NTS2 FLIPR assay (as an agonist, partial agonist, etc.) did not correlate with its in vivo activity in certain pain models nih.govpatsnap.comresearchgate.net. This suggests that calcium mobilization may not be the primary signaling pathway involved in NTS2-mediated analgesia as assessed by the thermal tail-flick model nih.govresearchgate.net. While NTS2 is associated with a phosphatidylinositol-calcium second messenger system, the functional relevance of calcium mobilization for specific NTS2-mediated effects, particularly in the presence of antagonists like this compound, appears to vary depending on the biological context and the specific outcome being measured nih.govpatsnap.comresearchgate.net.

Assessment of Alternative Signaling Pathways Beyond Calcium Mobilization

Given that calcium mobilization may not fully explain the in vivo effects related to NTS2, particularly in the context of analgesia where this compound has shown activity, alternative signaling pathways are likely involved nih.govresearchgate.net. While specific alternative pathways modulated by this compound are not extensively detailed in the provided search results, the observation that the FLIPR assay results (calcium mobilization) did not correlate with in vivo analgesic activity strongly implies the involvement of other signaling cascades downstream of NTS2 nih.govresearchgate.net. The nature of these alternative pathways warrants further investigation to fully understand the cellular mechanisms underlying this compound's effects.

This compound Influence on Neuronal Excitability and Synaptic Transmission

This compound's role as an NTS2 antagonist suggests it would influence neuronal function, particularly in areas where NTS2 is expressed. Studies have investigated its impact on neuronal excitability and synaptic transmission, especially in brain regions involved in processes modulated by neurotensin.

Impact of this compound on Electrophysiological Properties of Neurons

Electrophysiological studies are crucial for understanding how compounds like this compound affect the electrical properties of neurons, such as membrane potential and firing patterns uk.comstanford.edu. Research utilizing electrophysiological techniques in brain slices, specifically in the ovBNST, has examined the effects of this compound on inhibitory synaptic transmission targetmol.comtargetmol.commedchemexpress.eu. In these studies, bath application of this compound did not significantly alter the responses of ovBNST neurons to bath-applied neurotensin, in contrast to the effects observed with an NTR1 antagonist biorxiv.orgnih.govresearchgate.net. This indicates that this compound, by blocking NTS2, does not significantly impact the specific form of long-term potentiation of GABAergic transmission (LTPGABA) in the ovBNST that is mediated by NTR1 biorxiv.orgnih.govresearchgate.net. While these findings focus on synaptic transmission, they are inherently linked to changes in neuronal excitability. Further direct investigations into the effects of this compound on intrinsic neuronal excitability properties (e.g., resting membrane potential, input resistance, firing threshold) in various brain regions where NTS2 is expressed would provide a more complete picture uk.comstanford.edu.

Modulation of Inhibitory Synaptic Transmission by this compound in Specific Brain Regions (e.g., ovBNST)

The modulation of synaptic transmission is a key aspect of neuronal function, and this compound has been studied for its effects on inhibitory synapses, particularly in the ovBNST biorxiv.orgnih.govtargetmol.comtargetmol.commedchemexpress.euresearchgate.net. The ovBNST receives GABAergic inhibitory inputs, and neurotensin has been shown to modulate these inputs biorxiv.orgnih.govfrontiersin.org. Studies in mouse brain slices have demonstrated that exogenous application of neurotensin induces LTPGABA in ovBNST neurons biorxiv.orgnih.govresearchgate.net. The co-application of this compound, a selective NTR2 antagonist, did not significantly block this NT-induced LTPGABA biorxiv.orgnih.govresearchgate.net. This suggests that this compound, by blocking NTR2, does not interfere with the NTR1-mediated component of neurotensin's effect on inhibitory transmission in the ovBNST biorxiv.orgnih.govresearchgate.net. Conversely, activation of NTR2 with a selective agonist (JMV431) resulted in long-term depression of GABAergic transmission (LTDGABA) in a subset of ovBNST neurons, indicating that NTR2 can have an opposing modulatory role compared to NTR1 on inhibitory transmission in this region biorxiv.orgnih.gov. While this compound did not block the NTR1-mediated effect, its antagonistic action at NTR2 would be expected to prevent or reduce NTR2-mediated effects, such as the observed LTDGABA biorxiv.orgnih.gov. This highlights the specific role of this compound in blocking NTR2-mediated modulation of inhibitory synaptic transmission in brain regions like the ovBNST biorxiv.orgnih.gov.

Data Table: Effects of Neurotensin Receptor Ligands on ovBNST Inhibitory Synaptic Transmission

Ligand (Concentration)Effect on eIPSCs in ovBNST NeuronsPercentage of Neurons Responding with LTPGABAPercentage of Neurons Responding with LTDGABA
Neurotensin (1 µM)LTPGABA80% biorxiv.orgnih.govresearchgate.netNot reported as primary response
Neurotensin (1 µM) + this compound (100 nM)LTPGABA57% (not significantly different from NT alone) biorxiv.orgnih.govresearchgate.netNot reported as primary response
Neurotensin (1 µM) + SR48692 (1 µM, NTR1 antagonist)Reduced LTPGABA, Uncovered LTDGABA0% biorxiv.orgnih.gov80% biorxiv.orgnih.gov
JMV431 (100 nM, NTR2 agonist)LTDGABANot reported as primary response38% biorxiv.orgnih.gov

eIPSCs: electrically-evoked GABAA-IPSCs; LTPGABA: long-term potentiation of GABAergic transmission; LTDGABA: long-term depression of GABAergic transmission.

Interactions with Other Neurotransmitter Systems and Peptidergic Modulators

The neurotensinergic system, which includes the NTS2 receptor targeted by this compound, is known to interact with other neurotransmitter systems and peptidergic modulators. Neurotensin, the endogenous ligand for NTS2, is a neuropeptide involved in modulating dopamine (B1211576) transmission and influencing various physiological and behavioral processes. eneuro.org There is a recognized anatomical and functional interconnectedness between the neurotensinergic and dopaminergic systems. researchgate.net Neurotensin's antipsychotic-like effects are partially attributed to cross-receptor interactions with dopamine receptors, with NTS1 specifically shown to be functionally associated with the dopamine D2 receptor. researchgate.net

Studies have also revealed antagonistic regulation of central amygdala inhibitory inputs onto oval BNST neurons by neurotensin and dynorphin (B1627789), another neuropeptide. researchgate.netnih.govbiorxiv.orgresearchgate.net In this interaction, neurotensin increased these inhibitory inputs via NTR1, while dynorphin decreased them through the kappa opioid receptor (KOR). researchgate.netnih.govbiorxiv.org As an NTS2 antagonist, this compound would specifically counteract effects mediated through NTS2 activation. Based on the findings in oval BNST neurons, where NTS2 activation reduces inhibitory transmission, blocking NTS2 with this compound would consequently prevent this reduction in inhibitory signaling. nih.govbiorxiv.org While the literature highlights the involvement of the neurotensinergic system in interactions with dopaminergic and opioid pathways, detailed direct interactions of this compound with these or other peptidergic modulators, beyond its primary antagonism of NTS2 within these systems, are not extensively described in the provided information.

Cellular Expression and Distribution of NTS2 and its Interaction with this compound

This compound functions as a selective antagonist of the NTS2 receptor. medchemexpress.commedkoo.commedchemexpress.com Its interaction is characterized by its ability to block the activity of this specific receptor subtype. NTS2 receptors are classified as G protein-coupled receptors. guidetopharmacology.orggenecards.orgnih.gov

The cellular and subcellular distribution of NTS2 receptors has been investigated in various tissues. In the gastrointestinal tract, NTS2 receptors have been clearly localized to the plasma membrane of gastric parietal cells and pancreatic acinar cells. bioscientifica.comnih.govbioscientifica.com In contrast, in neuroendocrine cells of the small and large intestine, as well as in pancreatic insulinoma cells, NTS2 immunoreactivity was found in both the plasma membrane and cytoplasmic vesicles. bioscientifica.com

Within the central nervous system, NTS2 immunoreactivity is selectively associated with neurons, predominantly located within their dendritic arbors. core.ac.uk NTS2 receptors are widely distributed throughout the rat CNS, with particularly high densities observed in brain regions crucial for pain control, including the periaqueductal gray (PAG) and the rostroventral medial medulla. nih.govcore.ac.uk Elevated densities of NTS2 immunoreactive nerve cell bodies and/or processes have also been detected in areas receiving substantial neurotensinergic innervation, such as the olfactory bulb, bed nucleus of the stria terminalis, magnocellular preoptic nucleus, amygdaloid complex, anterodorsal thalamic nucleus, substantia nigra, ventral tegmental area (VTA), and several brainstem nuclei. guidetopharmacology.org

Initial studies on NTS2 expression in the brain indicated its presence in both neurons and astrocytes, although some more recent immunostaining studies have reported signal exclusively in neurons. nih.gov However, in the VTA, NTS2 expression has been shown to remain consistent throughout the lifespan and is primarily observed in glial cells. eneuro.org Cultured astrocytes have also been found to express NTS2. eneuro.org In the lumbar spinal cord, intense NTS2-like immunoreactivity is concentrated within the superficial layers of the dorsal horn, specifically laminae I and II, forming a dense plexus of neuronal processes along with a limited number of expressing cells. guidetopharmacology.orgnih.gov Additionally, more sparsely distributed NTS2-immunoreactive perikarya and processes are present in the deeper layers of the dorsal horn. nih.gov Strong NTS2 labeling has also been observed in both small and large cells within the dorsal root ganglia. guidetopharmacology.org

Mapping NTS2 Receptor Localization in Relevant Tissues and Cell Types

The distribution of NTS2 receptors has been mapped across various tissues and cell types using techniques such as immunocytochemistry and immunohistochemistry. The following table summarizes key findings on NTS2 localization:

Tissue/Cell TypeLocalization PatternReference
Human Gastric Mucosa (Parietal Cells)Predominantly at the plasma membrane. bioscientifica.comnih.govbioscientifica.com bioscientifica.comnih.govbioscientifica.com
Human Exocrine Pancreas (Cells)Predominantly at the plasma membrane. bioscientifica.com bioscientifica.com
Human Small and Large Intestine (Neuroendocrine Cells)Plasma membrane and cytoplasmic vesicles. bioscientifica.com bioscientifica.com
Human Pancreatic Insulinoma CellsPlasma membrane and cytoplasmic vesicles. bioscientifica.com bioscientifica.com
Rat Central Nervous System (Neurons)Selectively associated with neurons, mostly dendritic arbors. core.ac.uk core.ac.uk
Rat Brain (Overall)Diffusely expressed. core.ac.uk Initially detected in neurons and astrocytes. nih.gov core.ac.uknih.gov
Rat Brain (VTA)Predominantly expressed within glia. eneuro.org eneuro.org
Cultured AstrocytesExpress NTS2. eneuro.org eneuro.org
Rat Lumbar Spinal Cord (Superficial Dorsal Horn)Intense immunoreactivity in laminae I and II, dense plexus of processes. guidetopharmacology.orgnih.gov guidetopharmacology.orgnih.gov
Rat Lumbar Spinal Cord (Deeper Dorsal Horn)Sparsely distributed perikarya and processes. nih.gov nih.gov
Rat Dorsal Root Ganglia (Small and Large Cells)Strong labeling. guidetopharmacology.org guidetopharmacology.org
Rat Brain Regions (High Density)Olfactory bulb, bed nucleus of the stria terminalis, magnocellular preoptic nucleus, amygdaloid complex, anterodorsal thalamic nucleus, substantia nigra, ventral tegmental area, brainstem nuclei. guidetopharmacology.org guidetopharmacology.org
Human TumorsRarely detected. bioscientifica.combioscientifica.com bioscientifica.combioscientifica.com

Functional Co-localization Studies of NTS2 with Endogenous Ligands and Other Receptors

Investigations into the functional co-localization of NTS2 receptors have provided insights into their interactions with endogenous ligands and other receptor systems. The presence of high concentrations of NTS2 receptors in brain areas lacking significant neurotensinergic input, such as the cerebral cortex, hippocampus, and cerebellum, suggests that these receptors may be activated by endogenous ligands other than neurotensin. nih.gov

Studies involving co-transfection of cells with NTS1 and NTS2 receptors have demonstrated that NTS2 can form heterodimers with NTS1. researchgate.netcore.ac.uk This heterodimerization has functional consequences, influencing the cell surface recruitment of NTS1 and increasing the resistance of surface NTS1 receptors to downregulation following prolonged exposure to neurotensin. researchgate.netcore.ac.uk

Furthermore, a functional endogenous interaction between NTSR2 and NTSR3/sortilin has been observed in pancreatic beta cells. researchgate.net Research indicates that the deletion of NTSR3/sortilin alters the affinity of NTSR2 for neurotensin. researchgate.net

In the oval BNST, analyses of mRNA distribution have shown that neither Ntsr1 nor Ntsr2 mRNA extensively co-localizes with Nts mRNA in probe-positive neurons, suggesting that neurotensin released in this region may signal heterosynaptically to distinct populations of neurons expressing NTR1 or NTS2. nih.gov

In dorsal root ganglia, co-localization studies using immunofluorescence have shown that NTS2 receptors are present in a significant percentage of neurons expressing certain neuronal markers. Specifically, NTS2 receptor co-localization was observed with IB4 in 42% of cells, with Substance P in 37%, and with CGRP in 19%. guidetopharmacology.org

Preclinical Pharmacological Efficacy of Ntrc 844 in Animal Models

Studies in Nociceptive and Pain Models

Animal models of nociception and pain are employed to mimic different types of pain experienced by humans, including acute, inflammatory, and neuropathic pain. These models help to characterize the analgesic profile of compounds like NTRC-844.

Role of this compound in Acute Nociceptive Responses (e.g., Thermal Tail-Flick Test)

Acute pain tests, such as the thermal tail-flick test, assess immediate withdrawal responses to noxious stimuli, primarily reflecting spinal reflexes. nih.govconductscience.comwikipedia.org The thermal tail-flick test involves applying a heat stimulus to the animal's tail and measuring the time it takes for the animal to flick its tail away. conductscience.comwikipedia.org Studies investigating NTS2-mediated analgesia have utilized this model. While the NTS2 FLIPR assay designation of a compound (agonist, partial agonist, etc.) did not correlate with its in vivo activity in the thermal tail-flick model, suggesting calcium mobilization may not be the primary signaling pathway involved in NTS2-mediated analgesia in this specific test, the thermal tail-flick test is a standard method for assessing acute thermal pain responses in rodents. nih.govwikipedia.orgresearchgate.netnih.govacs.orgresearchgate.net

Investigation of this compound in Models of Inflammatory Pain

Inflammatory pain models, such as those induced by carrageenan or complete Freund's adjuvant (CFA) injection, are used to study pain associated with tissue injury and inflammation. nih.govaragen.com These models involve inducing a localized inflammatory reaction, leading to heightened sensitivity to thermal and mechanical stimuli. nih.govaragen.com this compound has been indicated to play an important role in analgesic animal research, including inflammatory pain models. medchemexpress.commedchemexpress.eumedchemexpress.com

Assessment of this compound Efficacy in Neuropathic Pain Models

Neuropathic pain models aim to replicate the chronic pain that arises from damage to the nervous system. nih.gov Models like chronic constriction injury (CCI) involve surgical procedures that cause nerve damage, leading to persistent pain behaviors and increased sensitivity to stimuli. nih.govmdbneuro.com this compound has been investigated in the context of analgesic animal research, which includes studies in neuropathic pain models. medchemexpress.commedchemexpress.com

Mechanisms of Analgesic Action Mediated by this compound

Understanding the mechanisms by which a compound exerts its analgesic effects is critical for determining its therapeutic potential and differentiating it from existing pain medications.

Demonstration of NTS2 Receptor-Dependent Analgesia with this compound

This compound is characterized as a selective antagonist of the neurotensin (B549771) receptor type 2 (NTS2). medchemexpress.commedchemexpress.commedchemexpress.eu Compounds acting via NTS2 have demonstrated analgesic activity in various animal pain models. researchgate.netnih.govacs.org Studies have shown that the analgesic effects of certain compounds mediated by NTS2 can be completely abolished by coadministration with this compound, indicating the sole role of the NTS2 receptor in their analgesic action. researchgate.net While this compound itself is an antagonist, its use in research has been instrumental in demonstrating that the analgesic effects observed with certain compounds are dependent on NTS2 receptor activation. nih.govresearchgate.netacs.orgmedchemexpress.commdbneuro.com

Differentiation of this compound Analgesia from Opioid-Mediated Pathways

Opioid receptors are well-established targets for pain relief, but their activation is associated with significant side effects, including addiction. frontiersin.orgphysio-pedia.com Therefore, identifying analgesic mechanisms independent of opioid pathways is a key area of research. Studies have investigated the interaction between NTS2-mediated analgesia and opioid systems. Research indicates that central neurotensin administration can result in a naloxone-insensitive antinociceptive response in animal models, suggesting a mechanism distinct from opioid-mediated pathways. researchgate.net Furthermore, studies assessing the effects of NTS2-targeting compounds in combination with opioid antagonists like naloxone (B1662785) have helped to differentiate the analgesic actions mediated by NTS2 from those involving opioid receptors. wikipedia.orgresearchgate.netmdbneuro.com The NTS2 system represents a potential target for opioid-free or opioid-sparing analgesics. researchgate.net

Analysis of Brain Regions and Neural Circuits Involved in this compound's Antinociceptive Effects

While specific studies detailing the brain regions and neural circuits involved in this compound's effects are limited in the provided context, research on neurotensin and NTS2 receptors provides insight. Neurotensin and its receptors are widely distributed in pain circuits within the central nervous system, including the spinal cord, rostroventral medulla (RVM), and periaqueductal gray (PAG). researchgate.net These areas are known to be involved in pain modulation. researchgate.net Studies on the antinociceptive effects of neurotensin have shown that both NTS1 and NTS2 receptors are required for different aspects of NT-induced analgesia. researchgate.net NTS2 receptors have been specifically associated with ascending nociceptive pathways in the dorsal root ganglia and spinal dorsal horn. researchgate.net

Research into the neural mechanisms of antinociceptive effects in general has identified brain regions such as the thalamus, caudate nuclei, insula, and anterior cingulate cortex as being activated by noxious stimulation. psu.edu The anterior cingulate cortex, in particular, has been implicated in the modulation of pain perception. psu.edu While these findings are not directly tied to this compound, they highlight central nervous system areas known to be involved in pain processing that could potentially be influenced by NTS2-mediated activity or antagonism.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Species (General Principles)

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical species are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (PK) and what its effects are on the body (PD). These studies help to determine appropriate dosing regimens and predict potential efficacy and safety in later stages of development. nih.gov

In Vivo Activity of this compound

This compound has been identified as the first high-affinity NTS2-selective antagonist that is active in vivo. researchgate.netacs.orgnih.gov Its in vivo activity has been demonstrated in animal pain models. researchgate.netacs.orgnih.govpatsnap.com Notably, studies revealed that the in vitro NTS2 FLIPR assay designation (agonist, partial agonist, etc.) did not correlate with the in vivo activity observed in the thermal tail-flick acute pain model. researchgate.netacs.orgnih.gov This suggests that calcium mobilization may not be the primary signaling pathway involved in NTS2-mediated analgesia as assessed by this specific model. researchgate.netacs.orgnih.gov

The in vivo activity of this compound as a selective NTS2 antagonist has been further supported by its ability to abolish the analgesic effects of NTS2-selective agonists in animal models, confirming that these effects are mediated solely through NTS2. researchgate.net

Dose-Response Relationships and Efficacy in Preclinical Models

Dose-response relationships are fundamental to understanding the efficacy of a compound in preclinical models. Spinally administered NTS2-selective agonists have been shown to induce dose-dependent antinociceptive responses in acute pain tests. researchgate.net For example, an estimated median effective analgesic dose (ED50) of 11.1 µg/kg (13 nmol/kg) was reported for the NTS2 agonist CR-01-64 in an acute pain model. researchgate.net While specific dose-response data for this compound acting as an antagonist to block the effects of agonists is mentioned in the context of abolishing agonist activity, detailed dose-response curves for this compound itself are not explicitly provided in the search results. However, the concept of dose-response is central to preclinical efficacy studies. tu-dortmund.deresearchgate.netresearchgate.netnih.gov

Preclinical models are used to assess the efficacy of potential therapeutic compounds. uminho.pttranscurebioservices.com In the context of this compound, its efficacy is demonstrated by its ability to block the antinociceptive effects of NTS2 agonists in animal pain models. researchgate.net This antagonistic activity highlights the role of NTS2 receptors in mediating analgesia and the potential of targeting this receptor system for pain management.

Translational Potential of Preclinical Findings

Translating findings from preclinical animal models to human clinical trials is a critical step in drug development. transcurebioservices.comemulatebio.comnih.govucl.ac.uk While animal models have been integral to preclinical testing due to their biological complexity, differences between human and animal physiology can lead to inaccuracies in predicting human responses. emulatebio.comnih.gov Factors such as differences in drug metabolism, target affinity, and neurotransmitter wiring can influence translational success. nih.gov

Despite these challenges, compounds acting via NTS2 have shown analgesic activity in relevant preclinical models, suggesting potential translational relevance for pain management. patsnap.com The identification of a selective NTS2 antagonist like this compound that is active in vivo provides a valuable tool for further investigating the therapeutic potential of targeting NTS2 in pain conditions. researchgate.netacs.orgnih.gov However, a significant bias between rat and human NTS2 binding assays for certain compounds has been observed, highlighting the importance of considering species differences in translational assessments. nih.gov

The development of non-opioid alternatives for pain management is a significant need, and NTS2-selective compounds are being explored as potential opioid-free or opioid-sparing therapeutics. researchgate.net Preclinical findings with compounds like this compound contribute to the understanding of the NTS2 system and its potential as a therapeutic target, informing future translational efforts.

Research Methodologies and Analytical Approaches Utilized with Ntrc 844

In Vitro Assays for Receptor Binding and Functional Characterization

In vitro assays are fundamental in characterizing the interaction of a compound with its target receptors. For NTRC-844, these methods have been crucial in determining its affinity, selectivity, and functional effects at the cellular level.

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are a standard technique used to measure the affinity and selectivity of a compound for a specific receptor. revvity.comnih.govgiffordbioscience.com These assays involve incubating a fixed concentration of a radiolabeled ligand that binds to the receptor with varying concentrations of the unlabeled test compound, such as this compound, in the presence of tissue homogenates or cells containing the receptor. nih.govgiffordbioscience.com By measuring the displacement of the radiolabeled ligand, researchers can determine the affinity of the test compound for the receptor, often expressed as an equilibrium dissociation constant (Kd) or inhibition constant (Ki). revvity.comnih.govgiffordbioscience.com Selectivity is assessed by performing binding assays against a panel of different receptors to determine the compound's preference for its intended target over others. revvity.com

Research has identified this compound as a selective antagonist for the rat neurotensin (B549771) receptor type 2 (NTS2). medchemexpress.commedkoo.com While specific Ki values for this compound from radioligand binding assays were not consistently detailed across the search results for direct inclusion in a table, its characterization as a selective NTS2 antagonist is based on such binding studies. medchemexpress.commedkoo.com

Fluorescence-Based Assays (e.g., FLIPR Calcium Assay) for Functional Activity

Fluorescence-based assays, such as the FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay, are widely used to measure changes in intracellular calcium levels, which can serve as an indicator of receptor activation or inhibition, particularly for G protein-coupled receptors (GPCRs) and ion channels. avantorsciences.combio-strategy.com.aumoleculardevices.comnih.gov These assays utilize fluorescent dyes that bind to intracellular calcium and exhibit increased fluorescence upon calcium binding. moleculardevices.comnih.gov The FLIPR system allows for high-throughput screening by simultaneously measuring fluorescence changes in multiple wells of a microplate following the addition of compounds. avantorsciences.combio-strategy.com.aumoleculardevices.com

Cell-Based Compound Screening and Molecular Interaction Assays

Cell-based assays are essential for evaluating the biological activity of compounds in a more physiologically relevant context. medchemexpress.comsvarlifescience.com These assays can be used for compound screening to identify hits with desired activity and to investigate molecular interactions within living cells. medchemexpress.comscdiscoveries.comnih.gov They can measure various cellular responses, including cell proliferation, cytotoxicity, apoptosis, and signal transduction pathways. medchemexpress.com High-throughput screening (HTS) platforms often incorporate cell-based assays to rapidly test large libraries of compounds. scdiscoveries.com

Research involving this compound, as a selective NTS2 antagonist, would likely utilize cell-based assays to confirm its antagonistic activity and investigate downstream signaling pathways modulated by NTS2. Although specific details of cell-based screening or molecular interaction assays solely focused on this compound were not extensively provided in the search results, the broader context of neurotensin receptor research and compound screening indicates the relevance of these methodologies. medchemexpress.comsygnaturediscovery.com

In Vivo Preclinical Models and Techniques

In vivo preclinical models, particularly rodent models, are critical for evaluating the potential efficacy of compounds in a living system and understanding their effects on complex physiological processes. downstate.edunih.govfrontiersin.orgresearchgate.net

Rodent Models of Pain and Nociception

Rodent models are widely used in pain and nociception research to study the mechanisms of pain and evaluate the efficacy of potential analgesic compounds. downstate.edunih.govfrontiersin.orgresearchgate.netnih.gov These models employ various stimuli, including thermal, mechanical, and chemical, to induce pain-like behaviors or hyperalgesia and allodynia. downstate.edufrontiersin.orgresearchgate.netnih.gov Examples include the formalin test, von Frey test, and models of inflammatory or neuropathic pain. downstate.edufrontiersin.orgresearchgate.netnih.gov

This compound has been noted for its important role in analgesic animal research and has shown analgesic activity in animal models of pain. medchemexpress.comtargetmol.com Specifically, it has been reported to reduce tactile hypersensitivity in rat models of acute, sustained, and chronic inflammatory pain. targetmol.com

Electrophysiological Recording Techniques in Brain Slices (e.g., eIPSCs)

Electrophysiological recording techniques in brain slices allow researchers to study the electrical activity of neurons and synaptic transmission in a controlled in vitro environment. kerrscientific.comnih.govmdpi.com Techniques such as recording evoked inhibitory postsynaptic currents (eIPSCs) can provide insights into the effect of compounds on inhibitory synaptic transmission. nih.govbiorxiv.org This involves stimulating a neural pathway and recording the resulting inhibitory currents in target neurons. nih.govnih.govbiorxiv.org

Pharmacological Interventions and Co-administration Studies with this compound

Pharmacological studies with this compound often involve assessing its effects on NTS2-mediated responses, sometimes through co-administration with other compounds. For instance, this compound has been used to investigate the role of NTS2 in specific physiological effects. Studies have shown that co-administration of this compound can abolish the analgesic effect of certain compounds, indicating that their action is mediated solely by the NTS2 receptor. researchgate.net In experiments examining the modulation of inhibitory transmission in the oval BNST, bath application of the NTR2 selective antagonist this compound did not significantly alter cell responses to bath-applied neurotensin in a notable percentage of recorded neurons. biorxiv.org This suggests a complex interplay of neurotensin receptors in this brain region.

Structure-Activity Relationship (SAR) Studies and Analog Development

Structure-Activity Relationship (SAR) studies are crucial in the development of compounds like this compound, aiming to understand how modifications to the chemical structure affect binding affinity, selectivity, and functional activity at the target receptor, NTS2.

Methodologies for Optimizing NTS2 Ligand Potency and Selectivity

Optimizing NTS2 ligand potency and selectivity involves systematic structural modifications and subsequent evaluation of the resulting analogs. Methodologies employed include the design and synthesis of compound libraries based on lead structures. acs.org Functional assays, such as the FLIPR calcium assay, are used to screen compounds for activity at NTS2 and selectivity against other receptors like NTS1. acs.org Binding assays, such as radioligand binding studies using [¹²⁵I]-Neurotensin, are also employed to determine the affinity (Ki values) of compounds for NTS1 and NTS2 receptors. acs.org Computational methods, including molecular modeling and docking studies, can guide the design process by predicting the interaction of ligands with the receptor binding site. researchgate.net SAR studies often involve analyzing the impact of modifications at specific positions of a molecular scaffold on receptor interaction. acs.org

Design and Synthesis of this compound and Related Analogs

The design and synthesis of this compound and its related analogs are integral to SAR studies. This compound, chemically known as 2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid, was identified through a search for NTS2 selective nonpeptide compounds. researchgate.netmedkoo.com The synthesis of such compounds typically involves multi-step organic chemistry procedures. For instance, the synthesis of related indole-based NTS2 selective compounds has been described, involving reactions such as amide coupling and trifluoroacetylation. acs.org The design often starts from known scaffolds or lead compounds, with modifications systematically introduced to improve desired properties like NTS2 affinity and selectivity over NTS1. acs.orgmlsu.ac.inusherbrooke.ca

Comparative Analysis of this compound with Other NTS2-Selective Compounds (e.g., NTRC-739, NTRC-824)

This compound is often compared to other NTS2-selective compounds, such as NTRC-739 and NTRC-824, to understand its specific profile and advantages.

NTRC-824: NTRC-824 is described as a potent and selective non-peptide neurotensin type-2 receptor antagonist with an IC₅₀ of 38 nM in FLIPR assays and a binding Ki of 202 nM. tocris.comprobechem.comrndsystems.com It exhibits over 150-fold selectivity for NTS2 over NTS1. tocris.comrndsystems.com NTRC-824 is chemically known as N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine. rndsystems.comnih.gov

NTRC-739: NTRC-739 is characterized as a selective nonpeptide neurotensin receptor type 2 partial agonist with an EC₅₀ of 12 nM and a binding Ki of 153 nM, showing no activity against NTS1. probechem.commedkoo.comprobechem.com Its chemical name is 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid. medkoo.com

Comparing these compounds highlights the diversity in chemical structures and pharmacological profiles among NTS2-selective ligands. While NTRC-824 and this compound are described as antagonists, NTRC-739 is a partial agonist. probechem.comprobechem.commedchemexpress.com Differences in potency (IC₅₀ or EC₅₀ values) and binding affinity (Ki values) are key aspects of these comparisons, as are their selectivity profiles against NTS1. tocris.comprobechem.comrndsystems.commedkoo.comprobechem.com

Here is a summary of comparative data for this compound, NTRC-739, and NTRC-824:

CompoundActivity at NTS2Functional Assay (e.g., IC₅₀, EC₅₀)Binding Affinity (Ki)Selectivity over NTS1PubChem CID
This compoundAntagonistEC₅₀ = 238 nM medchemexpress.com, IC₅₀ = 23 nM probechem.comKi = 23 nM probechem.com>100-fold probechem.com118395983 invivochem.cn
NTRC-739Partial AgonistEC₅₀ = 12 nM medkoo.comprobechem.comKi = 153 nM medkoo.comprobechem.comNo activity medkoo.comprobechem.comNot readily available in search results
NTRC-824AntagonistIC₅₀ = 38 nM tocris.comrndsystems.comKi = 202 nM acs.org>150-fold tocris.comrndsystems.com101873359 tocris.comymilab.com

Future Directions and Unanswered Research Questions for Ntrc 844

Elucidating Broader Physiological Roles of NTS2 through NTRC-844 Application

The application of selective NTS2 antagonists like this compound is crucial for dissecting the specific functions mediated by this receptor subtype, distinguishing them from those mediated by NTS1 or NTS3 acs.orgacs.org.

Potential Involvement of NTS2 Beyond Analgesia in Other Neurological Functions

While known for its role in analgesia, the neurotensinergic system, including NTS2, is implicated in modulating various neurotransmitter systems, such as dopaminergic, serotoninergic, GABAergic, glutamatergic, and cholinergic pathways in the central nervous system researchgate.netmdpi.com. NTS2 is localized in brain regions involved in pain perception, including the periaqueductal gray (PAG) and rostral ventrolateral medulla (RVLM) frontiersin.org. Research suggests NTS2 may play a role in non-opioid forms of stress-induced analgesia frontiersin.org. Beyond pain, the neurotensin (B549771) system has been linked to vocal communication, social behaviors, maternal aggression, sleep-wake regulation, anxiety, depressive-like behaviors, and locomotor activity researchgate.net. It is also implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia, anxiety, and depression researchgate.net. Future studies utilizing this compound could help to clarify the specific contributions of NTS2 to these diverse neurological processes and disorders researchgate.net. For instance, studies have explored the effects of this compound on inhibitory transmission in the ovBNST, suggesting potential opposing modulatory roles of NTS1 and NTS2 in this region biorxiv.org.

Investigation of NTS2 in Metabolic or Thermoregulatory Processes (e.g., Adipose Thermogenesis)

The neurotensin system has been implicated in regulating feeding, body weight, and thermoregulation oup.com. Specifically, NTS has been shown to exert potent hypothermic effects, primarily mediated by NTS1 receptors researchgate.net. However, recent research suggests a role for NTS2 in metabolic processes, particularly in adipose tissue thermogenesis. NTS expression in lymphatic endothelial cells is reduced by cold and norepinephrine, suggesting a role in adipose thermogenesis nih.gov. NTS treatment of brown adipose tissue explants reduced the expression of thermogenic genes, and this effect was mediated by NTSR2 and ERK signaling nih.gov. Inhibition of NTSR2 promoted energy expenditure and improved metabolic function in obese mice nih.gov. Ntsr2 is expressed in brown, beige, and white adipocytes nih.gov. Further investigation using this compound could help to delineate the precise mechanisms by which NTS2 influences adipose tissue function, energy expenditure, and thermoregulation nih.govbbc.co.uknih.gov. The role of NTS2 in regulating food intake via interactions with peripheral tissue and ceramide metabolism in white adipocytes also warrants further study biorxiv.org.

Exploration of this compound as a Tool in Neuropsychiatric Research

Given the implication of the neurotensin system in neuropsychiatric disorders, this compound could serve as a valuable tool to investigate the specific involvement of NTS2 in these conditions researchgate.net. Studies have linked the neurotensinergic system to schizophrenia, anxiety, and depression researchgate.net. While NTS1 is often associated with antipsychotic activity, the role of NTS2 is less clear acs.org. Research utilizing selective NTS2 ligands like this compound could help to understand how modulating NTS2 activity impacts behaviors relevant to neuropsychiatric disorders and potentially identify novel therapeutic targets researchgate.net.

Advanced Mechanistic Studies

Beyond exploring broader physiological roles, future research should delve deeper into the molecular mechanisms underlying NTS2 signaling and the interaction of this compound with the receptor.

Detailed Investigation of G Protein-Coupling Bias and Downstream Signaling Pathways

NTS1 and NTS2 are G protein-coupled receptors (GPCRs) mdpi.comfrontiersin.org. GPCRs can exhibit biased signaling, where different ligands preferentially activate distinct downstream signaling pathways, such as those mediated by different G proteins or β-arrestin nih.goviric.canih.govlih.lumdpi.com. Understanding the G protein-coupling profile and downstream signaling pathways activated or inhibited by NTS2 is crucial. While NTS1 is known to modulate dopaminergic transmission and hormone secretion, the specific signaling cascades linked to NTS2 activation or blockade by antagonists like this compound require detailed investigation bioscientifica.commdpi.com. Studies employing advanced techniques like BRET-based biosensors could help to map the pluridimensional signaling profiles of NTS2 and how this compound influences these pathways lih.lu. Identifying potential signaling bias of this compound at NTS2 could reveal specific pathways responsible for its observed effects and inform the development of more targeted therapeutics nih.goviric.canih.govmdpi.com.

High-Resolution Structural Biology of this compound-NTS2 Complexes

Understanding the precise interaction between this compound and the neurotensin receptor type 2 (NTS2) at a high-resolution structural level is a critical area for future research. While this compound is characterized as a selective antagonist for rat NTS2, detailed structural information regarding its binding pose, the specific residues involved in the interaction, and the conformational changes induced in the receptor upon binding are not extensively described in the search results. Such high-resolution structures, potentially obtained through techniques like X-ray crystallography or cryo-electron microscopy, would provide invaluable insights into the molecular basis of this compound's selectivity and antagonistic activity. This knowledge could inform the rational design of novel NTS2 ligands with improved properties. The NTS2 receptor itself belongs to the rhodopsin-like GPCR family and has some unusual structural features compared to NTS1 and other GPCRs, such as the replacement of a conserved Asp residue in transmembrane helix 2, which affects its sensitivity to sodium ions. guidetopharmacology.org Further structural studies of this compound bound to NTS2 could shed light on how antagonists interact with these unique features.

Translational Research Perspectives and Considerations for Future Development

Translational research involving this compound aims to bridge the gap between basic scientific discoveries and potential clinical applications. translationalresearchcentre.com Given its selective antagonism of NTS2 and observed analgesic activity in animal models, this compound presents opportunities for further investigation as a potential therapeutic agent or as a tool for studying the neurotensin system. medchemexpress.comtargetmol.com

Strategy for Optimizing Pharmacokinetic Profiles for In Vivo Applications

Optimizing the pharmacokinetic profile of this compound is crucial for its successful application in in vivo studies and potential therapeutic development. Pharmacokinetics involves the study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) within an organism. While the search results indicate this compound is active in vivo researchgate.netacs.org, detailed information on its specific ADME properties and strategies for their optimization is limited. Future research should focus on characterizing the in vivo half-life, bioavailability, tissue distribution, and metabolic pathways of this compound. Strategies for optimization could include chemical modifications to improve stability, solubility, or membrane permeability, as well as the exploration of different routes of administration. For instance, studies on other neurotensin analogs highlight the importance of modifications to enhance metabolic stability for prolonged activity acs.orgresearchgate.net.

Development of Novel Research Tools Based on this compound Scaffold

The chemical structure of this compound, featuring a pyrazole (B372694) core linked to an adamantane (B196018) group, provides a potential scaffold for the development of novel research tools targeting NTS2. medkoo.com By modifying different parts of the this compound molecule, researchers could synthesize derivatives with altered affinity, selectivity, or signaling properties. These derivatives could serve as valuable probes for dissecting the complex roles of NTS2 in various physiological and pathological processes. For example, the development of fluorescently labeled this compound analogs could facilitate binding and internalization studies, while the creation of immobilized forms could be useful for affinity purification of NTS2 or associated proteins. The identification of this compound as a selective antagonist for rat NTS2 provides a starting point for developing tools applicable to specific species. medkoo.commedchemexpress.com

Addressing Species-Specific Differences in NTS2 Pharmacology with this compound

Significant species-specific differences exist in the pharmacology and signaling of the NTS2 receptor. guidetopharmacology.orgresearchgate.net For example, the response of NTS2 to its endogenous ligand neurotensin can vary between species and depending on the cell system in which the receptor is expressed. guidetopharmacology.orgresearchgate.net Human NTS2 and rodent NTS2 share about 82% sequence identity, but this difference can lead to variations in ligand binding and downstream signaling. guidetopharmacology.org Research has noted a significant bias between rat and human NTS2 in binding assays for certain compounds researchgate.netnih.gov. While this compound is characterized as a selective antagonist for rat NTS2 medkoo.commedchemexpress.com, its activity and selectivity at NTS2 from other species, particularly human NTS2, need to be thoroughly investigated. Addressing these species-specific differences is crucial for translating findings from animal models to human relevant contexts and for developing tools or therapeutics with predictable activity across species. This could involve comparative pharmacological studies and potentially the design of species-selective this compound analogs.

Integration of this compound Research into Systems Biology and Network Pharmacology

Integrating research on this compound into the frameworks of systems biology and network pharmacology can provide a more comprehensive understanding of its effects within complex biological systems. Systems biology seeks to understand the interactions between the components of biological systems translationalresearchcentre.com, while network pharmacology focuses on the intricate network of interactions between drugs, targets, and diseases.

Understanding NTS2 Modulation within Complex Biological Networks

Modulating NTS2 with compounds like this compound can have effects that extend beyond the receptor itself, influencing complex biological networks and signaling pathways. NTS2 is involved in various processes, including pain perception and the modulation of dopamine (B1211576) pathways. medchemexpress.eutargetmol.comwikipedia.orgpatsnap.com While NTS2 has been shown to activate the ERK1/2 pathway in some contexts researchgate.netcore.ac.uk, the full spectrum of signaling cascades and downstream effectors modulated by NTS2 activation or blockade by this compound is not fully elucidated. researchgate.netnih.gov Systems biology approaches, such as transcriptomics, proteomics, and phosphoproteomics, can be employed to identify the global changes in gene expression, protein levels, and phosphorylation events that occur upon this compound administration. Network pharmacology can help map the interactions between NTS2 and other proteins or pathways, revealing how this compound's action on NTS2 perturbs these networks. This integrated approach can uncover potential off-target effects, identify compensatory mechanisms, and reveal novel therapeutic opportunities by targeting multiple nodes within a network. For example, understanding how NTS2 modulation interacts with dopaminergic signaling pathways could be particularly relevant given neurotensin's known role in modulating dopamine transmission and the potential of NTS antagonists in psychiatric disorders. wikipedia.orgpatsnap.comeneuro.org

Application of Omics Technologies to Elucidate this compound Effects

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer high-throughput approaches to comprehensively study biological systems at the molecular level. Transcriptomics focuses on the global analysis of RNA transcripts, providing insights into gene expression changes. Proteomics involves the large-scale study of proteins, revealing alterations in protein abundance, modifications, and interactions. Metabolomics examines the complete set of small molecules or metabolites within a biological sample, reflecting the metabolic state.

Applying these technologies to the study of this compound could provide a comprehensive understanding of its biological impact beyond its primary target, NTS2 antagonism. For instance, transcriptomic studies could identify genes whose expression levels are modulated following this compound administration in relevant cell lines or animal models. This could reveal downstream signaling pathways affected by NTS2 inhibition. Proteomic analysis could complement these findings by identifying changes in protein levels and post-translational modifications, offering a direct link to functional alterations. Metabolomics could shed light on how this compound influences cellular metabolic processes, potentially uncovering novel pathways or biomarkers associated with its effects, such as analgesia.

Integrated multi-omics approaches, combining data from multiple omics layers, could provide a more holistic view of this compound's mechanism of action and its systemic effects. By correlating changes observed at the transcript, protein, and metabolite levels, researchers could build a more complete picture of the molecular cascade triggered by this compound. Such studies could potentially identify novel targets or pathways influenced indirectly by NTS2 antagonism, leading to a more profound understanding of this compound's role in analgesic pathways or other biological processes.

While specific data tables detailing omics findings for this compound are not available in the consulted literature, a hypothetical multi-omics study could yield data presented in tables such as:

Omics LayerNumber of Differentially Expressed/Abundant MoleculesExamples of Affected Pathways (Hypothetical)
TranscriptomicsXXX (e.g., Differentially Expressed Genes)Inflammatory response, neuronal signaling
ProteomicsYYY (e.g., Differentially Abundant Proteins)GPCR signaling, pain perception pathways
MetabolomicsZZZ (e.g., Differentially Abundant Metabolites)Lipid metabolism, neurotransmitter synthesis

(Note: This table is illustrative and based on the general applications of omics technologies, not specific findings for this compound.)

Computational Modeling and Predictive Approaches for this compound's Biological Activity

Computational modeling and predictive approaches play a significant role in modern drug discovery and understanding compound behavior. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and molecular dynamics simulations can provide valuable theoretical insights into how a compound interacts with its target and predict its biological activity.

For this compound, computational modeling could be employed to further investigate its interaction with the NTS2 receptor at an atomic level. Molecular docking studies could predict the preferred binding pose and affinity of this compound within the NTS2 binding site, providing structural insights into its antagonistic activity. This could help explain its selectivity for NTS2 over other neurotensin receptors like NTS1. invivochem.cnnih.govnih.gov

QSAR modeling could be used to establish mathematical relationships between the chemical structure of this compound and its biological activity (e.g., NTS2 binding affinity or efficacy in analgesic models). By analyzing a series of related compounds, QSAR models could identify key structural features that contribute to this compound's activity, guiding the design of novel, more potent, or more selective analogs.

Molecular dynamics simulations could provide insights into the dynamic behavior of this compound when bound to NTS2, offering a more realistic representation of the interaction compared to static docking poses. This could reveal conformational changes induced in the receptor upon this compound binding, contributing to its antagonistic mechanism.

Predictive approaches, potentially integrated with data from future omics studies, could aim to forecast this compound's effects in more complex biological systems or predict its activity in different disease models. While specific computational modeling studies on this compound were not found, the application of these techniques holds significant potential for optimizing its properties and understanding its interactions.

A hypothetical QSAR analysis for this compound and related compounds could yield data that might be presented as:

CompoundNTS2 Activity (e.g., pEC50)Molecular Descriptors (Examples: LogP, PSA, etc.)Predicted Activity
This compoundX.XXY.YY, Z.ZZ-
Analog 1A.AAB.BB, C.CCA'.A'A'
Analog 2D.DDE.EE, F.FFD'.D'D'

(Note: This table is illustrative and based on the general applications of QSAR modeling, not specific findings for this compound.)

The application of omics technologies and computational modeling represents promising avenues for future research on this compound, potentially uncovering deeper mechanistic insights and guiding further development of this selective NTS2 antagonist.

Q & A

Basic Research Questions

Q. How should researchers formulate hypothesis-driven questions about NTRC-844’s biochemical mechanisms?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., unclear pathways or contradictory results). Frame questions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

  • "How does this compound modulate [specific receptor/enzyme] in vitro, and what are the downstream effects on [cellular process]?"
  • Use systematic reviews and meta-analyses to prioritize understudied areas .

Q. What are the key considerations for designing reproducible experiments with this compound?

  • Methodological Answer :

  • Standardization : Document exact concentrations, solvents, and incubation times to minimize batch variability .
  • Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and account for solvent effects .
  • Replication : Perform triplicate assays and blind data collection to reduce bias .

Q. How can researchers validate this compound’s purity and stability in experimental setups?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC-MS for purity assessment and stability tests under varying pH/temperature .
  • Data Validation : Cross-check with independent methods (e.g., NMR, UV-Vis spectroscopy) and share raw spectra in supplementary materials .

Q. What ethical standards apply to in vivo studies involving this compound?

  • Methodological Answer :

  • Protocol Approval : Obtain institutional animal care committee (IACUC) or ethics board approval, specifying humane endpoints and sample sizes .
  • Data Transparency : Report attrition rates and adverse events in full, even if non-significant .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across cell lines be resolved?

  • Methodological Answer :

  • Source Analysis : Compare cell line origins (e.g., ATCC vs. commercial vendors) and verify authentication via STR profiling .
  • Contextual Variables : Test under hypoxic vs. normoxic conditions, or with/without serum, to identify microenvironmental dependencies .
  • Statistical Approaches : Apply sensitivity analysis or Bayesian hierarchical models to quantify uncertainty .

Q. What strategies are effective for integrating multi-omics data in this compound mechanism studies?

  • Methodological Answer :

  • Workflow Design : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) with time-series sampling .
  • Computational Tools : Use network pharmacology platforms (e.g., Cytoscape) or machine learning (e.g., random forests) to map cross-omic interactions .

Q. How should researchers address batch effects in high-throughput screening of this compound derivatives?

  • Methodological Answer :

  • Experimental Design : Randomize plate layouts and include interplate controls (e.g., Z’-factor validation) .
  • Normalization : Apply ComBat or SVA algorithms to correct for technical variability .
  • Reproducibility Tests : Validate hits in orthogonal assays (e.g., SPR binding vs. functional cellular assays) .

Q. What frameworks are recommended for assessing this compound’s long-term toxicity in longitudinal studies?

  • Methodological Answer :

  • Dose Escalation : Use adaptive designs (e.g., 3+3 method) to balance safety and efficiency .
  • Endpoint Selection : Include histopathology, serum biomarkers, and behavioral metrics, with staggered sampling timelines .
  • Data Modeling : Apply Kaplan-Meier survival analysis or mixed-effects models to handle missing data .

Methodological Resources

  • Data Analysis : Reference statistical guidelines from Clinical Chemistry for complex datasets .
  • Ethical Compliance : Follow NENT’s frameworks for collaborative research accountability .
  • Instrumentation : Detailed protocols for analytical validation are described in lab report standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.